
Methyl 4-phenylpyridine-1(4H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-phenylpyridine-1(4H)-carboxylate is a heterocyclic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a phenyl group at the 4-position and a carboxylate ester group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-phenylpyridine-1(4H)-carboxylate typically involves the reaction of 4-phenylpyridine with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloroformate group by the pyridine nitrogen.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-phenylpyridine-1(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine, chlorine) for halogenation.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Methyl 4-phenylpyridine-1(4H)-methanol.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-phenylpyridine-1(4H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-phenylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-phenylpyridine-1(4H)-carboxylate can be compared with other similar compounds, such as:
1-Methyl-4-phenylpyridinium: This compound is a neurotoxic metabolite known for its role in Parkinson’s disease research.
Pyrazolo[3,4-b]pyridines: These compounds are structurally similar and have significant biomedical applications, including as potential anticancer agents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a carboxylate ester group on the pyridine ring makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
54732-54-6 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
methyl 4-phenyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)14-9-7-12(8-10-14)11-5-3-2-4-6-11/h2-10,12H,1H3 |
InChI-Schlüssel |
PSSBLEXXDBCDTC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1C=CC(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
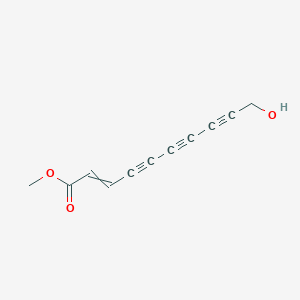
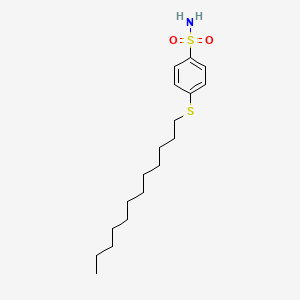
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
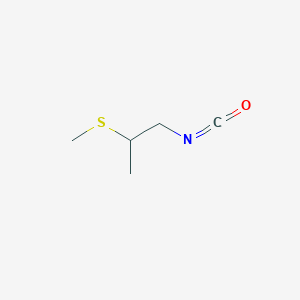
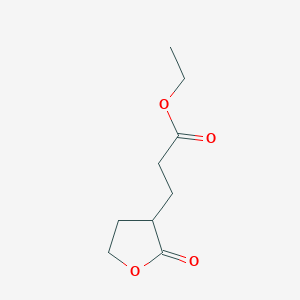

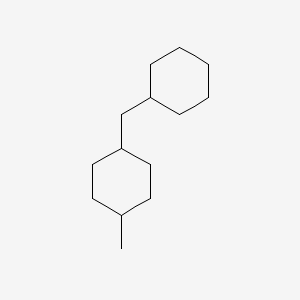
![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)

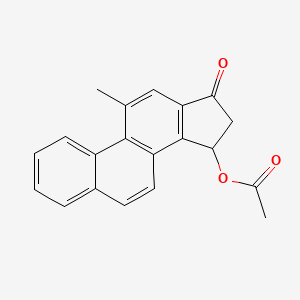
![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)
